Hexuronic Acid

Vue d'ensemble

Description

Hexuronic Acid is a natural product found in Eremogone saxatilis with data available.

Mécanisme D'action

Target of Action

Hexuronic acid is a type of uronic acid derived from a hexose . It includes fructuronic acids, galacturonic acids, glucuronic acids, guluronic acids, iduronic acids, mannuronic acids, and tagaturonic acids . This compound primarily targets extracellular heparan sulfate proteoglycans . It also interacts with a variety of molecules including members of the fibroblast growth factor family (FGFs), the Wnts, serine protease inhibitors, and extracellular matrix proteins .

Mode of Action

This compound interacts with its targets by binding to them . This binding can initiate degradation of heparan sulfate chains by exolytic hydrolases and sulfatases, as part of normal turnover of the polysaccharide . More unexpectedly, this compound also influences heparan sulfate biosynthesis, such that overexpression of the enzyme results in generation of highly sulfated, heparin-like oligosaccharides .

Biochemical Pathways

This compound is involved in the uronic acid pathway, a metabolic process that converts carbohydrates like glucose and other sugars into uronic acids . These uronic acids are necessary intermediates in a number of metabolic processes, such as the synthesis of glycosaminoglycans . Ascorbic acid (vitamin C) production also plays a crucial role in the uronic acid pathway .

Pharmacokinetics

It is known that this compound is a tetrahydroxy aldehydic acid obtained by oxidation of hexose sugars . This suggests that it may be metabolized in the body through oxidation processes.

Result of Action

The result of this compound’s action is the transformation of certain carbohydrates into matching uronic acid derivatives . These uronic acids are important constituents of glycosaminoglycans (GAGs), proteoglycans, and other physiologically relevant compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in the context of wood pulp production, hexenuronic acid (a type of this compound) decreases a wood’s kappa number, which is a measure of bleachability of wood pulp, by 3-7 . It readily reacts with common wood pulp bleaching agents like ozone, peracetic acid, and chlorine dioxide .

Analyse Biochimique

Biochemical Properties

Hexuronic acid plays a significant role in various biochemical reactions. It is involved in the metabolism of carbohydrates . The uronic acid pathway, sometimes referred to as the uronate pathway or the this compound pathway, is essential for converting carbohydrates like glucose and other sugars into uronic acids, which are necessary intermediates in a number of metabolic processes .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that this compound derivatives, such as ascorbic acid, play crucial roles in cellular function. Ascorbic acid is an essential nutrient that acts as an antioxidant, protecting cells from the damage caused by harmful molecules called free radicals .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into various uronic acids through the uronic acid pathway . This pathway is crucial for preserving the structural stability of extracellular matrices and controlling a number of physiological processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that this compound derivatives, such as ascorbic acid, can have temporal effects. For instance, ascorbic acid is known to have a half-life of about 16 days in the human body .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. It is known that ascorbic acid, a derivative of this compound, has been studied extensively in animal models. For instance, guinea pigs, which cannot synthesize ascorbic acid, have been used to study the effects of vitamin C deficiency .

Metabolic Pathways

This compound is involved in the uronic acid pathway, which is essential for converting carbohydrates like glucose and other sugars into uronic acids . This pathway is crucial for preserving the structural stability of extracellular matrices and controlling a number of physiological processes .

Transport and Distribution

It is known that ascorbic acid, a derivative of this compound, is transported into cells via specific transport proteins .

Subcellular Localization

It is known that ascorbic acid, a derivative of this compound, is found in various parts of the cell, including the cytosol and mitochondria .

Propriétés

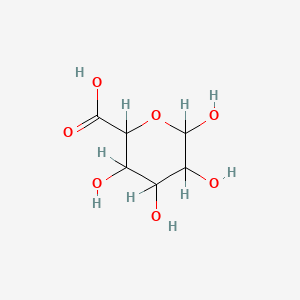

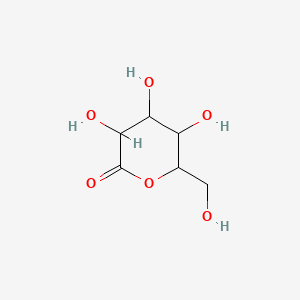

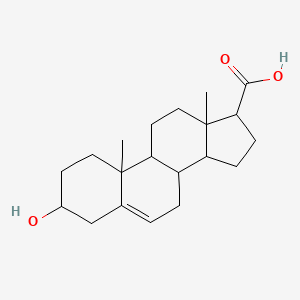

IUPAC Name |

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-16-2, 528-16-5 | |

| Record name | .alpha.-D-Galacturonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucopyranuronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the historical significance of hexuronic acid in the discovery of vitamin C?

A1: In the late 1920s, Albert von Szent-Gyorgyi isolated a reducing substance from various plant and animal tissues, including the adrenal cortex. He named this substance "this compound" due to its structure [, , , , , ]. His work, along with that of other researchers, eventually led to the realization that this compound was in fact vitamin C [, , , , , ]. This discovery was a major milestone in vitamin research and earned Szent-Gyorgyi the Nobel Prize in Physiology or Medicine in 1937 [].

Q2: How did early research demonstrate the antiscorbutic properties of this compound?

A2: Researchers found that the antiscorbutic activity of food extracts correlated with their reducing capacity, suggesting a link between the two [, ]. Szent-Gyorgyi's this compound, a known reducing agent, was then tested for antiscorbutic activity. Studies using guinea pigs, which require dietary vitamin C, confirmed that this compound could indeed prevent and cure scurvy [, ]. This provided strong evidence that this compound was the active principle responsible for the antiscorbutic properties of fruits and vegetables.

Q3: What is the chemical nature of this compound?

A3: Hexuronic acids are a class of sugar acids that are derived from aldohexoses by oxidation of the primary alcohol group to a carboxylic acid []. The most common naturally occurring hexuronic acids are D-glucuronic acid and L-iduronic acid.

Q4: What is the significance of the different configurations of this compound residues in glycosaminoglycans?

A4: The presence of either D-glucuronic acid or L-iduronic acid in heparan sulfate and heparin influences their biological activity []. These structural variations affect the binding of these glycosaminoglycans to proteins and other molecules, impacting their biological roles in processes such as cell signaling, coagulation, and wound healing.

Q5: How can different hexuronic acids within complex biological samples be identified and quantified?

A5: Gas-liquid partition chromatography (GLPC) is a technique that has been successfully employed for this purpose []. After appropriate derivatization to enhance volatility and stability, the different this compound derivatives can be separated and quantitatively analyzed.

Q6: What innovative spectroscopic technique has been used to distinguish between this compound diastereomers?

A6: Cryogenic infrared spectroscopy, combined with mass spectrometry, has emerged as a powerful tool for distinguishing between D-glucuronic acid and L-iduronic acid within oligosaccharides []. This technique exploits the unique vibrational fingerprints of these isomers in a cryogenic environment, providing enhanced structural resolution.

Q7: How does the content of hexuronic acids change in the lungs during the development of pneumoconiosis?

A7: Studies in animal models of pneumoconiosis, caused by exposure to dust particles, have shown that this compound levels in lung tissue increase throughout the development of the disease []. This increase precedes the accumulation of hydroxyproline, a marker of collagen deposition, suggesting an early role for this compound-containing molecules like glycosaminoglycans in the pathogenesis of pneumoconiosis.

Q8: What is the relationship between this compound and the adrenal gland?

A8: Early research showed a high concentration of this compound, later identified as vitamin C, in the adrenal cortex [, , ]. While initial observations suggested a specific role for vitamin C in adrenal function, further studies revealed that other tissues also contain significant amounts of vitamin C []. In species that do not require dietary vitamin C, like dogs, the adrenal gland does not appear to play a unique role in vitamin C synthesis or metabolism [].

Q9: How does vitamin C deficiency affect the adrenal glands of guinea pigs?

A9: Guinea pigs, which rely on dietary vitamin C, experience adrenal hypertrophy (enlargement) when deprived of the vitamin [, ]. This hypertrophy is thought to be a compensatory response to the depletion of vitamin C in the adrenal glands. Furthermore, the adrenals of scorbutic guinea pigs lose their ability to reduce silver nitrate, indicating a loss of ascorbic acid content [, ].

Q10: What is the role of this compound in wound healing?

A10: this compound is a component of glycosaminoglycans, which are important constituents of the extracellular matrix and play crucial roles in wound healing [, ]. Studies using extracts from Atropa belladonna, a plant traditionally used for wound treatment, have shown increased levels of this compound in the granulation tissue of treated wounds []. This increase, along with elevated levels of hydroxyproline and hexosamine, suggests enhanced collagen synthesis and deposition, contributing to faster wound healing [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

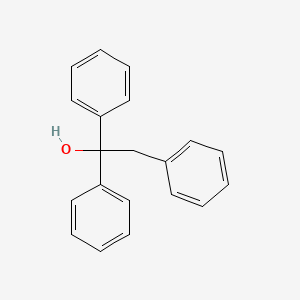

![(1S,2R,6R,8R,9R)-9-Hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.0^{2,6}]undecan-10-one](/img/structure/B7769936.png)

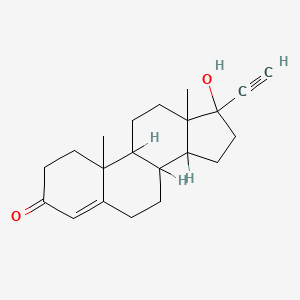

![17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7769972.png)